molecular formula C10H13NO3 B1366950 Ethyl 2-ethoxynicotinate CAS No. 15441-51-7

Ethyl 2-ethoxynicotinate

Cat. No. B1366950
CAS RN: 15441-51-7
M. Wt: 195.21 g/mol
InChI Key: WJIBAKMAWMCQDU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of Ethyl 2-ethoxynicotinate is 195.22 . The IUPAC name is ethyl 2-ethoxynicotinate and the InChI key is WJIBAKMAWMCQDU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2-ethoxynicotinate has a molecular weight of 195.22 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Catalytic Oxidation of Volatile Organic Compounds (VOCs)

Ethyl 2-ethoxynicotinate can be used in the catalytic oxidation process to reduce emissions of VOCs. The compound has been studied for its effectiveness in the oxidation of ethyl acetate, a solvent with comparatively low toxicity . This application is crucial for environmental protection and improving air quality.

Safety And Hazards

Ethyl 2-ethoxynicotinate has been classified under the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

ethyl 2-ethoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-13-9-8(6-5-7-11-9)10(12)14-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIBAKMAWMCQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90489724
Record name Ethyl 2-ethoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethoxynicotinate

CAS RN

15441-51-7
Record name Ethyl 2-ethoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of the compound prepared in Example 284 (1.3 g) and cesium carbonate (2.53 g) in N,N-dimethylformamide (15 mL) was stirred at room temperature for 2 hours and then treated with ethyl iodide (0.62 mL) at room temperature, and stirring continued for 18 hours. The solvent was evaporated in vacuo and the residue partitioned between ethyl acetate and saturated aqueous solution of sodium bicarbonate. The combined organic extracts were washed with brine, dried and evaporated in vacuo to a yellow oil and purified by column chromatography on silica gel (10-50% ethyl acetate in hexane) to obtain the title compound (0.904 g) having the following physical data.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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